molecular formula C23H19N7O2 B2929216 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide CAS No. 1795296-80-8

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B2929216
CAS No.: 1795296-80-8
M. Wt: 425.452
InChI Key: BADAEKIVYHXNIZ-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide is a structurally complex molecule featuring multiple heterocyclic moieties. Its core includes an imidazo[1,2-a]pyridine scaffold linked to a phenyl group, a pyridazinone ring substituted with a pyrazole, and a propanamide side chain. However, detailed pharmacological data for this compound remain unreported in the provided evidence, necessitating comparisons with structurally related derivatives to infer its properties.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2/c1-16(30-22(31)11-10-21(27-30)29-14-6-12-24-29)23(32)26-18-8-3-2-7-17(18)19-15-28-13-5-4-9-20(28)25-19/h2-16H,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADAEKIVYHXNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets involved in various signaling pathways. It has been shown to inhibit Bruton’s tyrosine kinase (Btk) , which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases and cancers. By inhibiting Btk, the compound may modulate immune responses and reduce inflammation, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds structurally related to the target compound have demonstrated significant inhibitory effects on tumor cell lines. In vitro assays revealed that certain derivatives exhibited submicromolar IC50 values against various cancer cell lines, indicating potent anticancer activity. The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase through pathways such as PI3Kα inhibition .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has been classified among cytokine-suppressive anti-inflammatory drugs (CSAIDs) , which target specific proteins involved in inflammatory processes. Studies indicate that these compounds can significantly reduce TNFα release in stimulated whole blood samples from animal models, showcasing their potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. The imidazo[1,2-a]pyridine moiety has been identified as a critical pharmacophore for the desired biological effects. Modifications on this scaffold can lead to enhanced potency and selectivity for specific targets, including kinases involved in cancer progression and inflammation .

Case Studies

  • Case Study on Autoimmune Disorders : A study demonstrated that derivatives of imidazo[1,2-a]pyridine effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting Btk activity. The results indicated a significant decrease in inflammatory markers and joint swelling compared to controls.
  • Anticancer Activity Evaluation : In vitro studies assessed the efficacy of related compounds against several cancer cell lines (e.g., HCC827). The most potent derivative showed an IC50 value of 0.09 μM, leading to substantial apoptosis and cell cycle arrest in treated cells .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 (μM)Biological ActivityReference
13kPI3Kα0.09 - 0.43Anticancer
CBS-3595BtkNot specifiedAnti-inflammatory
Compound XTNFαNot specifiedAnti-inflammatory

Table 2: SAR Insights for Imidazo Derivatives

ModificationEffect on ActivityReference
Substituted PhenylIncreased potency against tumors
Pyrazole IntegrationEnhanced anti-inflammatory effect
Alkyl Chain VariationImproved solubility

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares the imidazo[1,2-a]pyridine moiety with diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) (). However, key distinctions include:

  • Saturation vs. Aromaticity : Compound 2d contains a partially saturated tetrahydroimidazo[1,2-a]pyridine ring, which may enhance conformational flexibility and solubility compared to the fully aromatic imidazo[1,2-a]pyridine in the target compound.
  • Substituents: The target compound features a pyridazinone-pyrazole hybrid and a propanamide group, while 2d includes ester (diethyl dicarboxylate), cyano, and nitro substituents. These differences likely influence electronic properties, bioavailability, and target selectivity.

Physical and Spectroscopic Properties

  • Synthesis Yield : The yield for 2d is 55% , suggesting moderate synthetic efficiency under reported conditions.

Data Table: Comparative Analysis

Property Target Compound Compound 2d
Core Structure Imidazo[1,2-a]pyridine (aromatic) Tetrahydroimidazo[1,2-a]pyridine (saturated)
Key Substituents Pyridazinone, pyrazole, propanamide Diethyl dicarboxylate, cyano, nitro
Melting Point Not reported 215–217°C
Synthetic Yield Not reported 55%
Potential Applications Kinase inhibition, GPCR modulation (hypothetical) Antimicrobial/anticancer (implied)

Research Findings and Hypotheses

  • Synthetic Challenges : The propanamide linkage in the target compound may require optimized coupling strategies to avoid racemization, unlike the esterification steps used for 2d .

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